molecular formula C9H21ClN2 B11742901 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride

Cat. No.: B11742901
M. Wt: 192.73 g/mol
InChI Key: KMPZKTUFODXKLL-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine in the presence of a catalystThe reaction conditions often include an acidic medium to facilitate the formation of the iminium ion intermediate, which then reacts with the enol form of cyclohexanone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the compound.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • 1-(Aminomethyl)-1-cyclohexanol hydrochloride
  • 1-(Aminomethyl)cyclohexaneacetic acid
  • N,N-Dimethylcyclohexylamine

Comparison: 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-11(2)9(8-10)6-4-3-5-7-9;/h3-8,10H2,1-2H3;1H

InChI Key

KMPZKTUFODXKLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CN.Cl

Origin of Product

United States

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